molecular formula C7H13ClF3NO B1482355 4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride CAS No. 1332886-70-0

4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride

Cat. No. B1482355
CAS RN: 1332886-70-0
M. Wt: 219.63 g/mol
InChI Key: ARQQVWFNKMSHOB-UHFFFAOYSA-N
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Description

4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1332886-70-0 . It has a molecular weight of 219.63 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H12F3NO.ClH/c1-12-6(7(8,9)10)2-4-11-5-3-6;/h11H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 219.63 .

Scientific Research Applications

Electrosynthetic Applications

Anodic methoxylation of heterocyclic compounds, specifically involving 4-methyl and 4-t.butyl-N-trifluoroacetyl-piperidine, has been studied for its potential in synthesizing methoxy derivatives. This process achieves a 4:1 mixture of trans- and cis-2-methoxy derivatives, demonstrating a method for functionalizing piperidine compounds which could have implications in synthetic organic chemistry. The separation of these isomers was achieved through gas chromatography and reversed phase chromatography, highlighting the method's utility in preparing specific isomeric forms of methoxylated piperidines for further chemical synthesis or study (Duquet et al., 2010).

Modulation of Serotonin Transporter

In the realm of neurotransmitter transport modulation, substituted N-benzyl piperidines in the GBR series have been explored. Specifically, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine has been identified as an allosteric modulator of the serotonin transporter (hSERT), indicating potential applications in neurological research and drug development targeting serotonin-mediated pathways. This compound demonstrated little affinity for other transporters, underscoring its specificity and potential value in creating more targeted therapies or research tools for understanding serotonin's role in the brain (Boos et al., 2006).

Synthetic Bacteriochlorins for Photophysical Studies

Innovative molecular designs have integrated spiro-piperidine units into synthetic bacteriochlorins, aiming to enhance their stability against dehydrogenation and enable nitrogen derivatization. This approach allows for the tailoring of bacteriochlorins' spectral properties, which is crucial for their application in photophysical studies and potentially in photodynamic therapy. The design and synthesis of these compounds provide a platform for investigating the effects of spiro-piperidine motifs on the photophysical characteristics of bacteriochlorins, offering insights into their potential as near-infrared absorbers and photosensitizers (Reddy et al., 2013).

Luminescence in Europium Complexes

The synthesis of europium (III) complexes incorporating piperidine and methoxy or ethoxy phenyl groups has been explored, revealing these compounds' unique crystal structures and luminescence properties. Such complexes exhibit strong photoluminescence emissions, making them of interest for applications in materials science, specifically in the development of new luminescent materials. The detailed study of their crystal structure and luminescence properties sheds light on the interactions and configurations that contribute to their photophysical behavior, with potential implications for designing advanced luminescent materials (Moriguchi et al., 2017).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methoxy-4-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c1-12-6(7(8,9)10)2-4-11-5-3-6;/h11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQQVWFNKMSHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1332886-70-0
Record name 4-methoxy-4-(trifluoromethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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